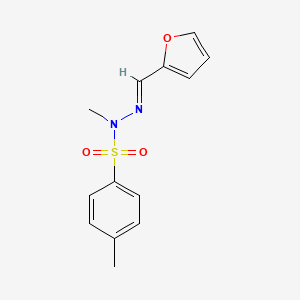

![molecular formula C13H22N4O3S B5550325 N-{(3S*,4R*)-4-异丙基-1-[(3-甲基-1H-吡唑-5-基)羰基]-3-吡咯烷基}甲磺酰胺](/img/structure/B5550325.png)

N-{(3S*,4R*)-4-异丙基-1-[(3-甲基-1H-吡唑-5-基)羰基]-3-吡咯烷基}甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of methanesulfonamide derivatives, including compounds structurally related to N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide, involves complex organic synthesis methodologies. For example, Watanabe et al. (1997) described the synthesis of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates as potent HMG-CoA reductase inhibitors (Watanabe et al., 1997). This process typically involves multiple steps, including the functionalization of starting materials, coupling reactions, and purification processes to achieve the desired product with high purity and yield.

Molecular Structure Analysis

The analysis of molecular and supramolecular structures of related compounds provides insights into the conformational preferences and intermolecular interactions. For instance, Jacobs et al. (2013) reported on the molecular and supramolecular structures of N-methanesulfonyl derivatives, highlighting the impact of substituents on molecular conformation and hydrogen bonding patterns (Jacobs, Chan, & O'Connor, 2013).

科学研究应用

HMG-CoA 还原酶抑制剂

合成并评估了一系列新型的 HMG-CoA 还原酶抑制剂,即甲磺酰胺嘧啶和 N-甲磺酰基吡咯取代的 3,5-二羟基-6-庚烯酸酯。这些化合物在抑制 HMG-CoA 还原酶方面表现出有希望的结果,其中一些在体外和分离的大鼠肝细胞中比洛伐他汀和普伐他汀等现有药物更有效 (Watanabe 等人,1997)。

磺酰胺和 1,3-恶嗪-2,4-二酮的合成

实现了功能化的 N 1 -[(2,6-二甲基-4-氧代-4 H-吡喃-3-基)羰基]-1-芳基磺酰胺和 3-(芳基磺酰基)-6-甲基-2 H-1, 3-恶嗪-2,4(3 H)-二酮衍生物的合成。这涉及芳基磺酰基异氰酸酯和二酮烯的反应,展示了合成这些化合物的有效途径 (Alizadeh 等人,2008)。

质子制动机制

对 N-(2,6-二甲基吡啶-4-基)-N-甲基-2-异丙基苯胺及其选择性质子化进行了研究,结果表明围绕 N-吡啶基和 N-(i-Pr)苯基键的旋转速率显着降低。这归因于中继制动机制,表明在分子运动控制中具有潜在应用 (Furukawa 等人,2020)。

杀虫活性

吡唑甲磺酸盐,特别是吡唑甲酰胺甲磺酸盐,表现出杀虫活性,急性哺乳动物毒性低。这项研究强调了这些化合物在开发新型杀虫剂方面的潜力 (Finkelstein & Strock,1997)。

有机金属化学

合成了具有吡啶基官能化的双(吡唑-1-基)甲烷的二有机锡衍生物。这些化合物在体外对 HeLa 细胞表现出细胞毒性活性,表明在药物化学和有机金属催化中具有潜在应用 (Li 等人,2010)。

属性

IUPAC Name |

N-[(3S,4R)-1-(5-methyl-1H-pyrazole-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3S/c1-8(2)10-6-17(7-12(10)16-21(4,19)20)13(18)11-5-9(3)14-15-11/h5,8,10,12,16H,6-7H2,1-4H3,(H,14,15)/t10-,12+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQFBZAATUIHCV-CMPLNLGQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)N2CC(C(C2)NS(=O)(=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)C(=O)N2C[C@H]([C@@H](C2)NS(=O)(=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5550243.png)

![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5550250.png)

![3-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5550263.png)

![1-(4-ethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5550276.png)

![2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5550284.png)

![2-(3-methoxypropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550290.png)

![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5550294.png)

![(3R*,4R*)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5550296.png)

![(3R*,4S*)-1-[(2'-methoxybiphenyl-3-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5550301.png)

![4-[(3,4-difluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5550308.png)

![methyl 4-{2-[(2-pyrimidinylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5550312.png)

![2,2,4,7-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5550337.png)

![(4-{[2-(trifluoromethyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5550349.png)